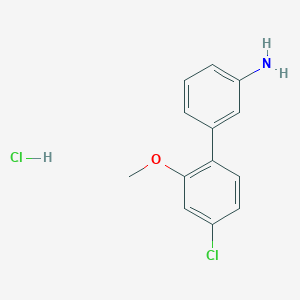

3-(4-Chloro-2-methoxyphenyl)aniline, HCl

Beschreibung

Historical Context and Discovery Timeline

The development and characterization of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride emerged from the broader historical advancement of biphenyl derivative chemistry, which can be traced back nearly 160 years. The compound was officially registered and catalogued with the Chemical Abstracts Service number 1352318-69-4, marking its formal recognition within the chemical literature. The systematic investigation of this particular compound appears to have intensified during the early 21st century, coinciding with increased interest in substituted aniline derivatives for pharmaceutical applications.

The historical development of related methoxy-substituted aniline compounds provides important context for understanding this specific derivative. Research into ortho-anisidine compounds, which share structural similarities, dates back to the mid-20th century, with comprehensive studies on their production methods and applications in dye manufacture. The preparation methodologies for related compounds, such as ortho-anisidine and para-anisidine through hydrogenation reduction techniques, were documented in patent literature from 2011, indicating ongoing industrial interest in this class of compounds.

The emergence of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride in commercial chemical databases reflects the compound's growing importance in research applications. Multiple chemical suppliers began offering this compound for research purposes, with purity specifications typically ranging from 95% to 98%. The compound's inclusion in various chemical databases and supplier catalogs demonstrates its established role as a research chemical and potential pharmaceutical intermediate.

Nomenclature and Structural Identification

The systematic nomenclature of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound also designated by its International Union of Pure and Applied Chemistry name as 4'-chloro-2'-methoxy-[1,1'-biphenyl]-3-amine hydrochloride. This naming convention clearly indicates the positional relationships of the functional groups within the biphenyl structure. The compound possesses the molecular formula C₁₃H₁₃Cl₂NO, reflecting the presence of thirteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom.

The structural identification of this compound is characterized by several key molecular identifiers that facilitate its recognition and database searches. The Standard International Chemical Identifier key for this compound is YHLKEZUUFAPEKX-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. The Simplified Molecular Input Line Entry System representation appears as COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)N.Cl, which encodes the complete structural information in a linear format suitable for computer processing.

| Molecular Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃Cl₂NO | |

| Molecular Weight | 270.15 g/mol | |

| Chemical Abstracts Service Number | 1352318-69-4 | |

| MDL Number | MFCD20529485 | |

| Purity (Commercial) | 95% |

The compound's structural architecture consists of two aromatic ring systems connected through a carbon-carbon bond, forming a biphenyl backbone. The first aromatic ring bears an amine functional group at the meta position (position 3), while the second ring contains a chloro substituent at the para position (position 4) and a methoxy group at the ortho position (position 2). This substitution pattern creates a molecule with distinct electronic properties due to the combination of electron-withdrawing and electron-donating groups.

The three-dimensional molecular structure exhibits specific geometric characteristics that influence its chemical behavior and potential biological interactions. The presence of the piperidine-like connectivity and the methoxy substitution pattern affects the overall molecular conformation and spatial arrangement. The hydrochloride salt formation involves protonation of the amine nitrogen, resulting in enhanced water solubility compared to the neutral base form.

Spectroscopic characterization methods provide additional structural confirmation for this compound. Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the methoxy group appearing as a singlet at approximately 3.8 parts per million, similar to related methoxybenzene derivatives. The aromatic proton signals would appear in the typical aromatic region between 6.5 and 8.0 parts per million, with specific coupling patterns reflecting the substitution positions on each ring system.

The compound's classification within chemical databases includes its categorization as both a substituted aniline derivative and a biphenyl compound, reflecting its dual structural characteristics. This dual classification is significant for understanding its potential chemical reactivity patterns and applications in synthetic chemistry. The presence of both nucleophilic (amine) and electrophilic (aromatic) sites within the molecule creates opportunities for diverse chemical transformations and coupling reactions.

Eigenschaften

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLKEZUUFAPEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methoxyphenyl)aniline, HCl can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Another method involves the direct nucleophilic substitution of halogenated aromatic compounds with aniline derivatives. This can be achieved through reactions such as the Friedel-Crafts acylation followed by reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the starting materials are combined under controlled conditions. For example, the chloro-3-5-trifluoromethylaniline can be reacted with acetone and anhydrous HCl gas to produce the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)aniline, HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while reduction reactions can yield amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride has been investigated for its role as an inhibitor in cancer treatment. Research indicates that compounds with similar structures can exhibit potent activity against various cancer cell lines. For instance, studies have shown that anilines can inhibit specific kinases involved in cancer progression, such as BCR-ABL1 and cSRC kinases, which are crucial in chronic myeloid leukemia and other cancers .

2. Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. A study highlighted the synthesis of related compounds that exhibited significant antibacterial and antifungal properties against various pathogens. The presence of chlorine and methoxy groups enhances the compound's efficacy by improving its interaction with microbial targets .

Materials Science

1. Dye Synthesis

3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride is utilized in the synthesis of azo dyes, which are important in the textile industry. The compound can undergo diazotization followed by coupling reactions to produce vibrant dyes with excellent stability and solubility characteristics. These dyes are used extensively for coloring fabrics and other materials .

2. Polymer Chemistry

In polymer science, this compound serves as a precursor for synthesizing functional polymers. Its ability to participate in various chemical reactions makes it suitable for creating polymers with specific properties, such as conductivity or enhanced thermal stability. These polymers find applications in electronics and advanced materials .

Biochemical Applications

1. Inhibitor Studies

Research has focused on the structure-activity relationship (SAR) of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride analogs in inhibiting enzymatic activities related to disease pathways. The compound's substituents play a critical role in modulating its biological activity, making it a valuable tool for developing new therapeutics .

2. Computational Studies

Computational modeling studies have been conducted to predict the behavior of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride in biological systems. These studies help understand how modifications to the compound's structure can influence its pharmacokinetics and dynamics, guiding future drug design efforts .

Data Tables

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Potent inhibitor of BCR-ABL1 kinase; potential anticancer agent |

| Antimicrobial Properties | Significant antibacterial and antifungal activity against multiple pathogens |

| Dye Synthesis | Precursor for azo dyes; excellent stability and solubility for textile applications |

| Polymer Chemistry | Used in synthesizing functional polymers with tailored properties |

| Biochemical Applications | Inhibitor studies reveal structure-activity relationships; computational modeling aids drug design |

Case Studies

Case Study 1: Anticancer Research

A recent study explored the effects of 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride on leukemia cell lines, demonstrating IC50 values indicative of potent inhibitory effects on cell proliferation. The study highlighted the importance of the methoxy group in enhancing bioavailability and target specificity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives based on this compound against Gram-positive and Gram-negative bacteria, showing that modifications to the aniline structure significantly affected antimicrobial potency. The results indicated that compounds with electron-withdrawing groups exhibited stronger activity compared to their counterparts .

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)aniline, HCl involves its interaction with specific molecular targets and pathways. For example, it can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

- Substituent Position : The position of chloro and methoxy groups significantly impacts reactivity and intermolecular interactions. For instance, this compound has ortho-methoxy and para-chloro substituents, which may sterically hinder reactions compared to 3-(2-Chloro-4-methylphenyl)aniline, HCl .

- Hydrogen Bonding: The hydrochloride salt form in this compound facilitates strong hydrogen bonding with water, enhancing aqueous solubility. In contrast, non-salt analogs like 4-(3-Chlorophenyl)aniline exhibit weaker polar interactions.

- Molecular Complexity: Quinoline derivatives (e.g., compound 4k ) have extended aromatic systems, enabling π-π stacking and fluorescence, unlike simpler anilines.

Physical and Thermal Properties

- Melting Points: Methylene-bridged compound M3 has a high melting point (230°C) due to crystallinity, whereas quinoline derivatives (e.g., 4k ) melt at lower temperatures (223–225°C) due to less rigid structures.

- Solubility : The ethoxy group in 3-Chloro-4-ethoxyaniline HCl increases lipophilicity compared to methoxy-containing analogs, affecting partitioning in biological systems.

Research Implications

- Drug Design : The hydrochloride salt of 3-(4-Chloro-2-methoxyphenyl)aniline could serve as a precursor for kinase inhibitors or antimicrobial agents, leveraging its hydrogen-bonding capacity .

- Material Science: Quinoline derivatives (e.g., 4k ) are promising for optoelectronic applications due to their fluorescence, while simpler anilines may act as ligands in coordination chemistry .

Biologische Aktivität

3-(4-Chloro-2-methoxyphenyl)aniline, HCl (CAS No. 1352318-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a chloro and methoxy substituent on a phenyl ring attached to an aniline moiety, which is crucial for its biological activity. The presence of electron-withdrawing groups like chlorine can significantly influence the compound's pharmacological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Kinase Inhibition : Compounds with an aniline structure have been studied for their ability to inhibit kinases such as BCR-ABL1 and cSRC. The para-substituents, like the chloro group in 3-(4-Chloro-2-methoxyphenyl)aniline, enhance inhibitory potency by improving binding affinity and reducing efflux in cellular models .

- Antibacterial Activity : Similar derivatives have shown promising antibacterial properties against strains such as Helicobacter pylori. The methoxy group can enhance membrane permeability, while the chloro group may contribute to the overall bioactivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 3-(4-Chloro-2-methoxyphenyl)aniline. Key findings include:

- Substituent Effects : The position and nature of substituents on the aromatic ring significantly affect biological activity. For instance, modifications at the para position generally yield better kinase inhibition compared to meta or ortho substitutions .

- Hydrophobic Interactions : The balance between hydrophilicity and lipophilicity is crucial for drug design. The presence of methoxy and chloro groups can modulate these properties, influencing solubility and permeability .

Case Studies

Several studies have explored the biological activity of compounds related to 3-(4-Chloro-2-methoxyphenyl)aniline:

- Kinase Inhibition Study :

- Antibacterial Activity :

- Pharmacokinetic Properties :

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| 3-(4-Chloro-2-methoxyphenyl)aniline | Kinase Inhibition | <15 nM | Effective against BCR-ABL1 |

| Related Derivative | Antibacterial Activity | 8–64 µg/mL | Effective against H. pylori strains |

| Another Analog | HDAC Inhibition | 0.14 µM (HDAC1) | Selective HDAC inhibitor |

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-(4-Chloro-2-methoxyphenyl)aniline, HCl?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the aniline derivative via nucleophilic substitution or coupling reactions. For example, a Grignard reagent (e.g., 5-chloro-2-methoxyphenylmagnesium bromide) can react with a nitrile or carbonyl intermediate to form the aryl backbone .

- Step 2: Hydrochloride salt formation by treating the free base with concentrated HCl in a solvent like ethanol or ether, followed by recrystallization for purification .

- Key Considerations: Control reaction temperatures (e.g., <50°C to avoid diazonium salt decomposition) and monitor pH to ensure complete protonation of the amine group .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis:

- Mass Spectrometry: Verify molecular ion peaks (e.g., exact mass ≈ 235.06 g/mol for the free base) and isotopic patterns for chlorine .

- Elemental Analysis: Validate C, H, N, and Cl content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can contradictions in reported reaction yields or conditions for derivatives of this compound be resolved?

Methodological Answer:

- Systematic Replication: Reproduce reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to isolate variables like moisture or oxygen sensitivity .

- Computational Modeling: Use DFT calculations to predict reaction pathways and compare energy barriers for competing mechanisms (e.g., electrophilic substitution vs. radical coupling) .

- In Situ Monitoring: Employ techniques like HPLC or Raman spectroscopy to track intermediate formation and optimize reaction kinetics .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how are they analyzed?

Methodological Answer:

- X-ray Crystallography: Use SHELX software for structure refinement. Key steps include:

- Graph Set Analysis: Classify hydrogen-bonding patterns (e.g., R²₂(8) motifs) to predict stability and solubility .

- Thermal Analysis: DSC/TGA to correlate melting points (e.g., 97–103°C for analogous compounds) with lattice energy .

Q. How can this compound be utilized in medicinal chemistry or materials science applications?

Methodological Answer:

- Drug Intermediate Synthesis:

- Conductive Polymers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.